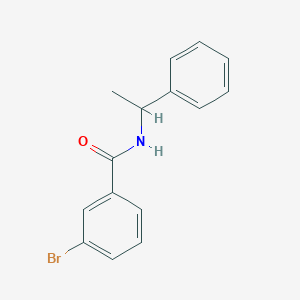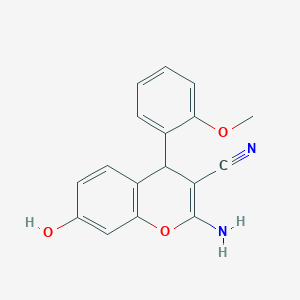
2-amino-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile: 4H-pyran-3-carbonitrile , is a heterocyclic compound with an intriguing structure. It combines a chromene scaffold with an amino group and a cyano (carbonitrile) functional group. The compound’s aromatic ring system and functional groups make it an interesting target for synthetic chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of propargyl acetoacetate , 3-propargyloxyphenol , malononitrile , and arylaldehydes in a one-pot three-component reaction. Microwave-assisted solvent-free conditions enhance the efficiency of this process .
Industrial Production Methods: While industrial-scale production methods specifically targeting this compound are not widely reported, its synthesis can be adapted from related reactions. Researchers may explore scalable processes that maintain high yields and minimize waste.
Analyse Chemischer Reaktionen
Reaction Types:
Condensation Reaction: The formation of the chromene ring involves a condensation reaction between the various reactants.
Cyano Group Addition: The cyano group (CN) is introduced via the malononitrile component.
Propargyl Acetoacetate: Acts as the propargyl source.
3-Propargyloxyphenol: Provides the hydroxy group.
Malononitrile: Introduces the cyano group.
Arylaldehydes: Various arylaldehydes serve as the aromatic component.
Microwave-Assisted Solvent-Free Conditions: Accelerate the reaction and promote high yields.
Major Products: The primary products are substituted pyran/chromene derivatives containing the propargyl unit. Additionally, thirteen novel substituted propargyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates have been synthesized using this catalyst .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: The compound can serve as a building block for more complex molecules due to its unique structure.
Functional Materials: Researchers may explore its use in materials science, such as designing functionalized polymers.
Biological Activity: Investigate its potential as a bioactive compound (e.g., antimicrobial, antioxidant, or anticancer properties).
Drug Discovery: Assess its role in drug development.
Fine Chemicals: Its synthesis can contribute to the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs of this compound are mentioned, researchers can compare it with related chromene derivatives, emphasizing its distinct features.
Eigenschaften
Molekularformel |
C17H14N2O3 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2-amino-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-5-3-2-4-11(14)16-12-7-6-10(20)8-15(12)22-17(19)13(16)9-18/h2-8,16,20H,19H2,1H3 |
InChI-Schlüssel |
JSINZKYQKSXBQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one](/img/structure/B11538199.png)

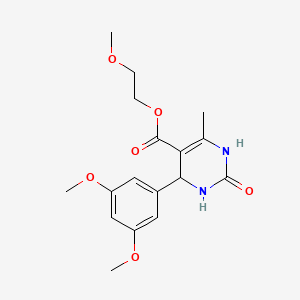
![4-(Decyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11538217.png)
![N-[(4Z)-1-(2-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]-3-methylaniline](/img/structure/B11538218.png)
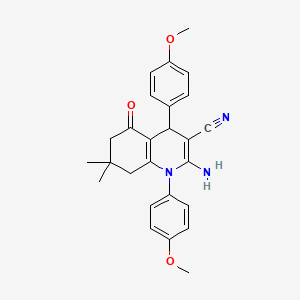
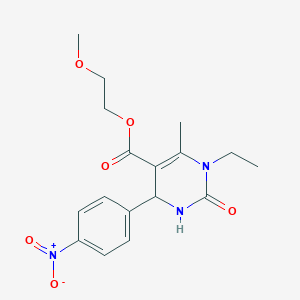
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538245.png)
![(2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11538255.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11538261.png)
acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11538275.png)
![2-methoxy-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11538289.png)
![3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11538294.png)
